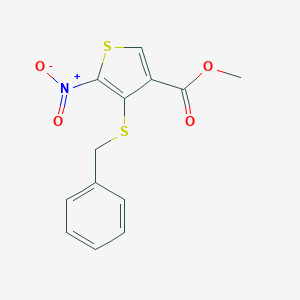
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound features a benzylthio group, a nitro group, and a carboxylate ester group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the thiophene ring, which undergoes nitration to introduce the nitro group at the 5-position. The benzylthio group is then introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the thiophene ring. Finally, the carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other esters.
Aplicaciones Científicas De Investigación
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different heterocyclic core.
Methyl 4-(methylthio)-5-nitrothiophene-3-carboxylate: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Propiedades
Fórmula molecular |
C13H11NO4S2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
methyl 4-benzylsulfanyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C13H11NO4S2/c1-18-13(15)10-8-20-12(14(16)17)11(10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
OFRYIIGFGFEEBU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


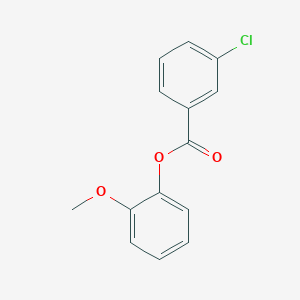
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
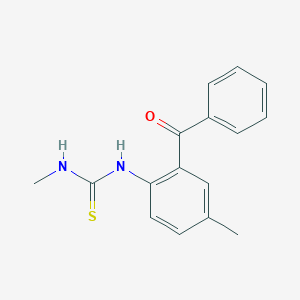
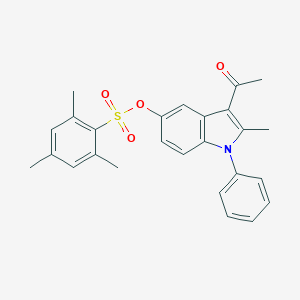
![1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285939.png)
![1-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285940.png)
![1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285941.png)
![1-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM](/img/structure/B285942.png)
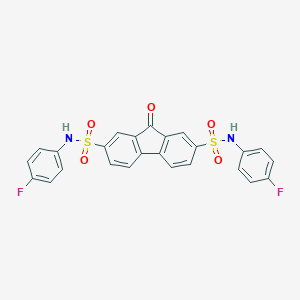
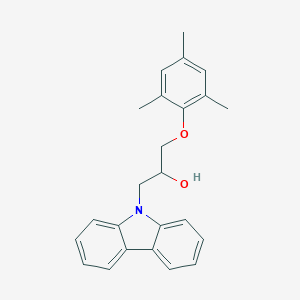
![6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)
